molecular formula C26H18N4O4S B11568559 4,4'-sulfanediylbis{N-[(E)-(4-nitrophenyl)methylidene]aniline}

4,4'-sulfanediylbis{N-[(E)-(4-nitrophenyl)methylidene]aniline}

Cat. No.: B11568559
M. Wt: 482.5 g/mol
InChI Key: VDUXONXHBTVRES-UHFFFAOYSA-N
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Description

(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE is a complex organic compound characterized by its nitro and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE typically involves a multi-step process:

    Formation of the Nitrobenzaldehyde Intermediate: The initial step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.

    Condensation Reaction: The 4-nitrobenzaldehyde is then subjected to a condensation reaction with 4-aminothiophenol to form the intermediate Schiff base.

    Final Condensation: The Schiff base undergoes a final condensation with another equivalent of 4-nitrobenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Reduction of Nitro Groups: Formation of corresponding amines.

    Reduction of Imine Group: Formation of secondary amines.

    Substitution Reactions: Formation of halogenated aromatic compounds.

Scientific Research Applications

(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro and imine groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE
  • **(E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-NITROPHENYL)-N-[4-({4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}SULFANYL)PHENYL]METHANIMINE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H18N4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[4-[4-[(4-nitrophenyl)methylideneamino]phenyl]sulfanylphenyl]methanimine

InChI

InChI=1S/C26H18N4O4S/c31-29(32)23-9-1-19(2-10-23)17-27-21-5-13-25(14-6-21)35-26-15-7-22(8-16-26)28-18-20-3-11-24(12-4-20)30(33)34/h1-18H

InChI Key

VDUXONXHBTVRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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